Ractopamine-d6 Ketone Hydrochloride

Description

BenchChem offers high-quality Ractopamine-d6 Ketone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ractopamine-d6 Ketone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

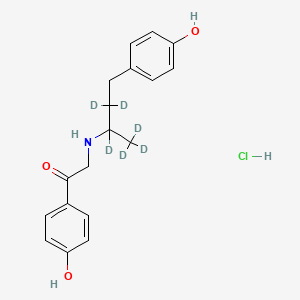

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ractopamine-d6 Ketone Hydrochloride: Properties and Application in Quantitative Mass Spectrometry

Introduction

Ractopamine is a phenethanolamine compound belonging to the class of β-adrenergic agonists. It is utilized in the livestock industry in several countries as a feed additive to promote muscle leanness and improve feed efficiency in animals such as pigs and cattle.[1][2] Its mechanism involves redirecting nutrients to increase protein synthesis and reduce fat deposition.[2][3] The use of ractopamine is a subject of international debate, and it is banned in over 150 countries, including those in the European Union, due to human and animal health concerns.[1][3] This regulatory landscape necessitates the development of highly sensitive and reliable analytical methods to monitor its presence in food products and ensure compliance with international trade standards.[4]

The gold standard for quantitative analysis in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The accuracy of this technique hinges on its ability to correct for variations in sample preparation and signal suppression or enhancement caused by the sample matrix.[6] This is achieved through the use of a stable isotope-labeled (SIL) internal standard. Ractopamine-d6 Ketone Hydrochloride is a deuterated analogue of a ractopamine metabolite, specifically designed for this purpose. Its chemical properties and chromatographic behavior are nearly identical to the target analyte, but its increased mass allows it to be distinguished by the mass spectrometer.[7] By adding a known quantity of the SIL standard to a sample prior to analysis, it serves as a robust internal reference, enabling highly accurate and precise quantification of the native analyte.[6][7][8] This guide provides a comprehensive overview of the chemical properties of Ractopamine-d6 Ketone Hydrochloride and details its critical application in modern analytical workflows.

Physicochemical Properties

The fundamental properties of Ractopamine-d6 Ketone Hydrochloride are summarized below. This information is critical for its proper handling, storage, and application in an analytical setting.

| Property | Value | Reference(s) |

| Chemical Name | 1-(4-Hydroxyphenyl)-2-((4-(4-hydroxyphenyl)butan-2-yl-d6)amino)ethanone hydrochloride | [7] |

| CAS Number | 1185012-24-1 | [7][9] |

| Molecular Formula | C₁₈H₁₆D₆ClNO₃ | [7][9] |

| Molecular Weight | 341.86 g/mol | [7][9] |

| Appearance | White to light yellow solid | [7][9] |

| Purity (Isotopic) | Typically ≥98% | [8] |

| Storage Conditions | Long-term: -20°C (as powder); Short-term (in solvent): -80°C | [7] |

| Solubility | Soluble in polar organic solvents such as methanol. | [10] |

Chemical Structure and Rationale for Deuteration

Ractopamine-d6 Ketone Hydrochloride is the deuterated form of a ketone metabolite of ractopamine. The six deuterium atoms are strategically placed on the butyl group, providing a significant mass shift (+6 Da) from the unlabeled analyte without altering the compound's fundamental chemical behavior.

-

IUPAC Name: 4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl-d6]phenol hydrochloride

-

SMILES: OC(C=C1)=CC=C1CC([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(C2=CC=C(C=C2)O)=O.Cl[7]

Caption: 2D structure of Ractopamine-d6 Ketone Hydrochloride.

The primary advantage of using a deuterated standard is rooted in its near-identical physicochemical properties to the analyte of interest. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its inclusion does not significantly alter polarity, solubility, or chromatographic retention time. However, the mass difference is easily resolved by a mass spectrometer. This allows the internal standard to co-elute with the analyte, experiencing the exact same ionization suppression or enhancement effects, and to be measured simultaneously, providing a highly reliable basis for quantification.[6][11]

Synthesis Overview

The synthesis of deuterated standards like Ractopamine-d6 Ketone Hydrochloride is a specialized process. While the exact proprietary synthesis is not public, a representative method for a similar compound, Ractopamine-d6, is described in the patent literature.[12] This process generally involves several key steps:

-

H-D Exchange: A suitable precursor molecule undergoes a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like heavy water (D₂O) to introduce deuterium atoms at specific, activated positions.

-

Reductive Amination: A deuterated ketone or aldehyde fragment is reacted with an amine under reducing conditions (e.g., using a deuterated reducing agent like sodium borodeuteride) to form the central amine linkage.

-

Deprotection: Protecting groups used to mask reactive functional groups (like phenols) during the synthesis are removed.

-

Salt Formation: The final free base is reacted with hydrochloric acid to form the stable hydrochloride salt, which improves handling and shelf-life.[12]

This multi-step approach ensures high isotopic purity (enrichment), which is critical for its function as an internal standard to prevent signal overlap with the native analyte.[8]

Application in Quantitative LC-MS/MS Analysis

The principal application of Ractopamine-d6 Ketone Hydrochloride is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) for the quantification of ractopamine and its metabolites in biological matrices such as animal tissue, urine, and feed.[4][12]

Caption: General workflow for quantification using an internal standard.

Detailed Experimental Protocol: Quantification in Bovine Tissue

This protocol is a representative methodology adapted from established procedures for ractopamine analysis.[4][13]

1. Reagent and Standard Preparation

-

Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of Ractopamine-d6 Ketone Hydrochloride, dissolve in 10 mL of methanol, and store at -20°C.

-

Analyte Stock (100 µg/mL): Prepare a stock solution of non-labeled ractopamine hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock and a single working solution of the IS (e.g., 100 ng/mL) in the initial mobile phase composition.

2. Sample Preparation

-

Weigh 2.0 ± 0.1 g of homogenized bovine liver or muscle tissue into a 50 mL polypropylene centrifuge tube.

-

Spike: Add a precise volume (e.g., 20 µL) of the IS working solution (e.g., 100 ng/mL) to every sample, calibrator (except blank), and quality control (QC) sample. This ensures a final IS concentration of 1 ng/g.

-

Extraction: Add 10 mL of extraction solvent (80:20 methanol/water with 0.2% formic acid). Vortex vigorously for 2 minutes to ensure thorough mixing and protein disruption.[4]

-

Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes at 4°C to pellet solid debris.

-

Collection: Carefully decant the supernatant into a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions The following are typical starting parameters that must be optimized for the specific instrument in use.

| Parameter | Suggested Condition |

| HPLC System | High-performance liquid chromatography system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min. |

| MS System | Triple quadrupole mass spectrometer. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Ractopamine: m/z 302.2 → 284.2 (Quantifier), 302.2 → 164.1 (Qualifier) Ractopamine-d6: m/z 308.2 → 290.2 (Quantifier) |

Note: The MRM transitions for Ractopamine-d6 Ketone Hydrochloride would be different from Ractopamine-d6. For the ketone, the precursor would be m/z 306.2 (unlabeled) and 312.2 (d6-labeled). The product ions would need to be determined via infusion and optimization.

4. Calibration and Quantification

-

Prepare a calibration curve by spiking blank matrix extract with known concentrations of the analyte (e.g., 0.1 to 50 ng/mL) and a constant concentration of the IS.

-

Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Apply a linear regression model to the calibration curve. The concentration of ractopamine in unknown samples is determined by calculating their peak area ratio and interpolating the concentration from this curve.

Trustworthiness and Self-Validating System

The use of Ractopamine-d6 Ketone Hydrochloride is fundamental to creating a self-validating analytical system. Any physical or chemical variations that occur during the workflow after the spiking step will, in principle, affect the analyte and the SIL standard identically.

-

Correction for Extraction Loss: If a portion of the sample is lost during transfer or extraction, both the analyte and the IS are lost proportionally, leaving their ratio unchanged.

-

Mitigation of Matrix Effects: In ESI, co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because the deuterated standard has virtually identical chromatographic and ionization properties, it experiences the same effect. The ratio of analyte-to-IS signal remains constant, thereby nullifying the impact of the matrix.[6][11]

-

Instrument Variability: Minor fluctuations in injection volume or instrument sensitivity are compensated for because both compounds are measured in the same analytical run.

This approach is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it ensures the highest degree of data integrity and reproducibility.[6]

Conclusion

Ractopamine-d6 Ketone Hydrochloride is more than just a chemical reagent; it is an enabling tool for achieving the highest standards of accuracy in analytical science. Its design as a stable isotope-labeled internal standard makes it indispensable for the reliable quantification of ractopamine residues by LC-MS/MS. By providing a mechanism to correct for nearly all sources of experimental variability, it allows researchers and regulatory bodies to produce defensible, high-quality data, which is essential for ensuring food safety and enforcing international regulations.

References

-

Ractopamine. Wikipedia. [Link]

-

Ractopamine (addendum) (JECFA 53, 2004). INCHEM. [Link]

-

CLG-RAC1.02. Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. Food Safety and Inspection Service. [Link]

-

Ractopamine | C18H23NO3 | CID 56052. PubChem, National Institutes of Health. [Link]

- CN113061094A - Preparation method of ractopamine hydrochloride-D6.

-

Ractopamine Hydrochloride. FAO FNP 41/16. [Link]

-

Pharmacokinetics of ractopamine and its organ distribution in rats. PubMed, National Library of Medicine. [Link]

-

Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. PubMed Central, National Library of Medicine. [Link]

-

Ractopamine. K-State Animal Science. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

- CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone.

-

1185012-24-1 | Chemical Name : Ractopamine-d6 Ketone Hydrochloride. Pharmaffiliates. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central, National Library of Medicine. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Human Safety Assessment of Ractopamine Conducted by Health Canada. Health Canada. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. Ractopamine - Wikipedia [en.wikipedia.org]

- 2. Ractopamine [asi.k-state.edu]

- 3. Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pharmacokinetics of ractopamine and its organ distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. CN113061094A - Preparation method of ractopamine hydrochloride-D6 - Google Patents [patents.google.com]

- 13. fsis.usda.gov [fsis.usda.gov]

CAS number for Ractopamine-d6 Ketone Hydrochloride.

An In-Depth Technical Guide to Ractopamine-d6 Ketone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of Ractopamine-d6 Ketone Hydrochloride (CAS No. 1185012-24-1), a critical isotopically labeled internal standard used in analytical chemistry. The document details its chemical identity, properties, the rationale behind its synthesis, and its primary application in isotope dilution mass spectrometry (IDMS). A detailed experimental protocol for its use in quantifying ractopamine residues in complex biological matrices is provided, underscoring its importance in food safety, toxicology, and pharmaceutical research. This guide is intended for researchers, analytical scientists, and drug development professionals who require a precise and reliable method for the trace-level quantification of ractopamine.

Chemical Identity and Physicochemical Properties

Ractopamine-d6 Ketone Hydrochloride is the deuterium-labeled form of a ractopamine metabolite. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, without significantly altering its chemical behavior during sample extraction and chromatographic separation.

Table 1: Physicochemical Properties of Ractopamine-d6 Ketone Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1185012-24-1 | [1][2] |

| Chemical Name | (+/-)-1-(4-Hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-1-methylpropyl-d6]amino]ethanone Hydrochloride | [2] |

| Molecular Formula | C₁₈H₁₆D₆ClNO₃ | [1][2] |

| Molecular Weight | 341.86 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid | [1][2] |

| Purity | >95% | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [1] |

| Primary Application | Internal standard for quantitative analysis by GC-MS or LC-MS; intermediate for the synthesis of labeled Ractopamine. | [1][2] |

Rationale and Synthesis Overview

The synthesis of Ractopamine-d6 Ketone Hydrochloride is designed to produce a stable, high-purity isotopic analog of the target analyte. The choice of deuterium labeling is critical; stable isotopes do not exhibit radioactive decay and provide a permanent, reliable mass signature.

The Principle of Isotopic Labeling

The fundamental purpose of using a stable isotope-labeled internal standard is to overcome variations inherent in analytical procedures, particularly when using mass spectrometry.[3] These variations can arise from matrix effects (where other components in a sample suppress or enhance the analyte's signal) or inconsistencies during sample preparation (e.g., extraction losses). Because the labeled standard is chemically almost identical to the native analyte, it experiences the same physical and chemical processes. By adding a known amount of the standard at the beginning of the workflow and measuring the ratio of the native analyte to the labeled standard at the end, highly accurate and precise quantification can be achieved. This is the core principle of Isotope Dilution Mass Spectrometry (IDMS), which is considered a gold-standard quantification method.[3]

General Synthesis Pathway

While the specific proprietary synthesis route may vary, the preparation of deuterated Ractopamine analogs generally involves a multi-step chemical process. A plausible pathway, based on established organic chemistry principles for similar compounds, includes H-D exchange, reductive amination, and salt formation.[3]

-

H-D Exchange: A suitable precursor molecule is subjected to a reaction with a deuterium source, such as heavy water (D₂O), in the presence of a base to exchange specific protons for deuterons.[3]

-

Coupling/Reductive Amination: The deuterated fragment is then chemically coupled with the other part of the molecule. This often involves a reductive amination step where a ketone is reacted with an amine in the presence of a reducing agent to form the secondary amine linkage characteristic of ractopamine.[3]

-

Deprotection and Salt Formation: Protecting groups used to prevent side reactions during synthesis are removed. The final molecule is then reacted with hydrochloric acid to form the stable hydrochloride salt, which improves handling and solubility.[3]

Caption: Generalized synthetic workflow for Ractopamine-d6 Ketone HCl.

Application in Quantitative Analysis via LC-MS/MS

The primary role of Ractopamine-d6 Ketone Hydrochloride is as an internal standard for the quantification of ractopamine and its metabolites in various matrices, such as animal tissues, urine, and feed.[1] Ractopamine is a beta-adrenergic agonist used as a feed additive to promote leanness in livestock, but its use is banned in many countries, necessitating sensitive detection methods.[4]

Causality of Experimental Choices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[3][5] The protocol below outlines a robust method for analyzing ractopamine residues in tissue samples.

Detailed Experimental Protocol: Quantification in Liver Tissue

This protocol is a representative workflow and must be fully validated by the end-user laboratory for its specific matrix and instrumentation.

1. Preparation of Standards:

-

Stock Solution (100 µg/mL): Accurately weigh 1 mg of Ractopamine-d6 Ketone Hydrochloride, dissolve in 10 mL of methanol, and store at -20°C.

-

Working Internal Standard (IS) Solution (100 ng/mL): Perform serial dilutions of the stock solution with methanol. This concentration is chosen to be easily detectable and to fall within the linear range of the instrument when spiked into samples.

2. Sample Preparation and Extraction:

-

Homogenization: Weigh 2.0 g of homogenized liver tissue into a 50 mL polypropylene centrifuge tube. The homogenization step is critical to ensure the sample is uniform and to maximize the surface area for efficient extraction.

-

Spiking: Add 100 µL of the 100 ng/mL IS working solution to the sample. This must be done at the earliest stage to account for all subsequent procedural losses.

-

Extraction: Add 10 mL of methanol. Methanol is chosen as the extraction solvent due to its ability to efficiently solubilize ractopamine while precipitating proteins.[6] Vortex vigorously for 2 minutes and sonicate for 15 minutes to ensure complete cell lysis and extraction.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This step pellets precipitated proteins and solid debris, clarifying the supernatant.

3. Extract Purification (Solid-Phase Extraction - SPE):

-

Rationale: A purification step is essential to remove matrix components (fats, salts, pigments) that can interfere with LC-MS analysis and cause ion suppression. A mixed-mode cation exchange SPE cartridge is often used.

-

Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove weakly bound impurities.

-

Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and focuses the analyte band prior to injection.

4. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used to separate ractopamine from other matrix components.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid is used to promote protonation of the analyte for positive ion electrospray ionization (ESI+).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native ractopamine and the d6-labeled standard are monitored for maximum selectivity and sensitivity.

Caption: Standard workflow for tissue analysis using an internal standard.

Conclusion

Ractopamine-d6 Ketone Hydrochloride (CAS No. 1185012-24-1) is an indispensable tool for modern analytical science. Its role as a stable isotope-labeled internal standard enables laboratories to perform highly accurate and reproducible quantification of ractopamine residues, even at trace levels in complex biological matrices. The application of this standard within an Isotope Dilution Mass Spectrometry framework represents a self-validating system that ensures the highest level of data integrity, which is paramount for regulatory compliance, food safety, and research applications.

References

-

FAO. Ractopamine Hydrochloride. FAO FNP 41/16. [Online] Available at: [Link]

- Google Patents. CN113061094A - Preparation method of ractopamine hydrochloride-D6.

-

USDA Food Safety and Inspection Service. Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. CLG-RAC1.02. [Online] Available at: [Link]

-

Al-Mustafa, A. H. (2022). Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. PMC - PubMed Central. [Online] Available at: [Link]

-

INCHEM. Ractopamine (addendum) (JECFA 53, 2004). [Online] Available at: [Link]

-

Pharmaffiliates. Ractopamine-d6 Ketone Hydrochloride | CAS No : 1185012-24-1. [Online] Available at: [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Ractopamine (Animal and Fishery Products). [Online] Available at: [Link]

-

Yang, Y., et al. (2018). Quantification of ractopamine residues on and in beef digestive tract tissues. PMC - NIH. [Online] Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN113061094A - Preparation method of ractopamine hydrochloride-D6 - Google Patents [patents.google.com]

- 4. Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. fsis.usda.gov [fsis.usda.gov]

Navigating the Analytical Frontier: A Technical Guide to Ractopamine-d6 Ketone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of modern bioanalysis, the demand for accuracy and precision is paramount. The quantification of veterinary drug residues, such as the β-adrenergic agonist ractopamine, in complex biological matrices necessitates robust analytical methodologies. Central to the reliability of these methods is the use of stable isotope-labeled internal standards. This guide provides an in-depth technical exploration of Ractopamine-d6 Ketone Hydrochloride, a critical tool in the precise quantification of ractopamine. We will delve into its fundamental properties, the rationale for its use, and the analytical techniques it empowers.

Core Properties of Ractopamine-d6 Ketone Hydrochloride

A thorough understanding of the physicochemical properties of an internal standard is the foundation of its effective application. Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of a ractopamine metabolite. The incorporation of six deuterium atoms provides a distinct mass-to-charge ratio (m/z) difference from the unlabeled analyte, which is essential for mass spectrometry-based quantification, without significantly altering its chemical behavior.[1]

| Property | Value | Source |

| Molecular Weight | 341.86 g/mol | [1] |

| Chemical Formula | C₁₈H₁₆D₆ClNO₃ | [1] |

| CAS Number | 1185012-24-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

The Rationale for Deuterated Internal Standards in Quantitative Analysis

The use of a stable isotope-labeled internal standard, such as Ractopamine-d6 Ketone Hydrochloride, is a cornerstone of best practices in quantitative mass spectrometry.[1] This approach is designed to compensate for variations that can occur during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

The Principle of Isotope Dilution Mass Spectrometry:

The core principle lies in adding a known amount of the deuterated standard to the sample at the earliest stage of the workflow. Because the deuterated standard is chemically almost identical to the native analyte, it experiences similar losses during extraction, purification, and ionization. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, even with incomplete sample recovery.

Synthesis of Ractopamine-d6 Ketone Hydrochloride: A Conceptual Workflow

While specific proprietary synthesis methods may vary, a general conceptual workflow for the preparation of deuterated ractopamine analogs can be derived from established chemical principles. A plausible synthetic route to Ractopamine-d6 Ketone Hydrochloride would involve the introduction of deuterium atoms at specific positions of a precursor molecule. A patented method for the synthesis of the closely related Ractopamine-d6 hydrochloride provides a strong foundation for this conceptualization, involving a key deuterated ketone intermediate.[2]

Caption: Conceptual workflow for the synthesis of Ractopamine-d6 Ketone Hydrochloride.

Analytical Application: Quantification of Ractopamine by LC-MS/MS

The primary application of Ractopamine-d6 Ketone Hydrochloride is as an internal standard for the quantification of ractopamine in various matrices, particularly in animal tissues and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Experimental Protocol: A Self-Validating System

The following protocol is a generalized representation of a validated method for ractopamine analysis. Adherence to established validation guidelines, such as those from the FDA, is crucial for ensuring the reliability of the data.

1. Sample Preparation and Extraction:

-

Objective: To efficiently extract ractopamine and the internal standard from the biological matrix while minimizing interferences.

-

Procedure:

-

Homogenize a known weight of the tissue sample (e.g., 5g of muscle or liver).

-

Spike the homogenate with a known concentration of Ractopamine-d6 Ketone Hydrochloride solution.

-

Add an extraction solvent (e.g., 80:20 methanol/water with 0.2% formic acid) and vortex thoroughly.[3]

-

Centrifuge the sample to pellet the solid matrix.

-

Collect the supernatant. A second extraction of the pellet can be performed to maximize recovery.

-

The combined supernatants may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove matrix components that could interfere with the analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate ractopamine from other matrix components and to detect and quantify it and its deuterated internal standard with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions (Typical):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Mass Spectrometry Fragmentation

Understanding the fragmentation patterns of both ractopamine and its deuterated analog is crucial for developing a robust MRM method. The ketone functionality in Ractopamine-d6 Ketone Hydrochloride will influence its fragmentation compared to ractopamine itself.

Caption: Conceptual MS/MS fragmentation of Ractopamine-d6 Ketone.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Ractopamine | [M+H]⁺ | Specific fragment 1 | Quantifier |

| [M+H]⁺ | Specific fragment 2 | Qualifier | |

| Ractopamine-d6 Ketone HCl | [M-Cl]⁺ | Specific d6-fragment 1 | Internal Standard Quantifier |

| [M-Cl]⁺ | Specific d6-fragment 2 | Internal Standard Qualifier |

The specific m/z values for the precursor and product ions would be determined experimentally during method development. The qualifier ion serves as a confirmation of the analyte's identity.

The Biological Context: β-Adrenergic Receptor Signaling

Ractopamine exerts its effects as a repartitioning agent by acting as a β-adrenergic agonist.[4] It primarily stimulates β1 and β2 adrenergic receptors, which are G-protein coupled receptors.[5] Understanding this signaling pathway provides a biological context for its use and potential physiological effects.

Caption: Simplified β-adrenergic signaling pathway initiated by ractopamine.

Conclusion: Ensuring Analytical Integrity

Ractopamine-d6 Ketone Hydrochloride is an indispensable tool for researchers and analytical scientists tasked with the quantification of ractopamine residues. Its well-defined molecular weight and isotopic purity, combined with its application in isotope dilution mass spectrometry, provide a robust framework for achieving accurate and reproducible results. By understanding its core properties, the principles behind its use, and the analytical methodologies it supports, scientists can ensure the integrity of their data and contribute to the broader goals of food safety and drug development.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). Ractopamine Hydrochloride. Retrieved from [Link]

-

Food Safety and Inspection Service, United States Department of Agriculture. (2013). Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (2004). Ractopamine (addendum). Retrieved from [Link]

-

Food Safety and Inspection Service. (n.d.). RACTOPAMINE BY LC-MS/MS. Retrieved from [Link]

- Le Bizec, B., et al. (2004). Detection and Confirmation of Ractopamine and Its Metabolites in Horse Urine After Paylean Administration. Journal of Analytical Toxicology, 28(6), 445–452.

- Google Patents. (n.d.). CN113061094A - Preparation method of ractopamine hydrochloride-D6.

- Ball, J. J., et al. (2021). Effect of ractopamine hydrochloride on environmental gas emissions, growth performance, and carcass characteristics in feedlot steers. Journal of Animal Science, 99(5), skab123.

- Gieschen, H., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Analytical Methods in Chemistry, 2012, 858371.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6599.

- Cabezón, F. A., et al. (2011). The Impact of Ractopamine Hydrochloride on Growth and Metabolism, With Special Consideration of Its Role on Nitrogen Balance and Water Utilization in Pork Production. Journal of Animal Science, 89(11), 3735–3744.

- Gieschen, H., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Analytical Methods in Chemistry, 2012, 858371.

- Google Patents. (n.d.). CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone.

- Williams, B. S., & T. S. Tenner. (2023). Beta 1 Receptors. In StatPearls.

-

ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor.... Retrieved from [Link]

- De Boeck, M., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 1–14.

- Kim, J., et al. (2023). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 12(15), 2894.

- Lean, I. J., et al. (2014).

-

Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

- Yang, Y., et al. (2023). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 13(11), 1109.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Epinephrine Signaling Pathway. (2021, August 4). [Video]. YouTube. [Link]

-

ResolveMass Laboratories. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Waters Corporation. (n.d.). Improved SPE for LC-MS Determination of Ractopamine in Porcine and Bovine Liver: The Oasis MCX Method Using Otto SPEcialist. Retrieved from [Link]

- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206.

-

Metabolomics MI. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans [Video]. YouTube. [Link]

- Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN113061094A - Preparation method of ractopamine hydrochloride-D6 - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

Deuterium Labeling of Ractopamine Ketone: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of the strategic use of deuterium-labeled ractopamine ketone in modern research, particularly in the realms of quantitative bioanalysis and metabolic studies. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond basic principles to explain the critical causality behind experimental choices, ensuring a robust and defensible analytical workflow.

Section 1: The Rationale for Isotopic Labeling in Ractopamine Analysis

Ractopamine, a beta-adrenergic agonist, is utilized in some countries to enhance leanness in livestock.[1] Its use is highly regulated and often contentious, necessitating highly accurate and sensitive analytical methods to monitor its presence in food products and conduct pharmacokinetic studies.[1][2]

Quantitative analysis of trace-level compounds like ractopamine in complex biological matrices (e.g., tissue, plasma, urine) is fraught with challenges. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with variations in sample extraction and instrument response, can lead to significant analytical inaccuracy.[3][4] The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5]

A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] When a known amount of the SIL-IS is spiked into a sample at the earliest stage of preparation, it experiences the same physical and chemical variations as the native analyte throughout the entire workflow—from extraction and derivatization to chromatography and ionization.[5][7] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are normalized, leading to highly precise and accurate quantification.[3][8]

Section 2: Deuterium vs. Other Isotopes: A Strategic Choice

While ¹³C and ¹⁵N isotopes offer the highest stability, as they are not susceptible to back-exchange, deuterium labeling is frequently the isotope of choice for compounds like ractopamine ketone for several practical reasons.[5][6][9]

| Feature | Deuterium (²H) Labeling | ¹³C / ¹⁵N Labeling |

| Cost-Effectiveness | Generally lower synthesis cost due to readily available deuterium sources (e.g., D₂O).[10] | Synthesis is often more complex and expensive, requiring specialized ¹³C or ¹⁵N-containing building blocks.[9][11] |

| Synthesis Accessibility | Can often be introduced via established hydrogen-deuterium exchange reactions or by using deuterated reducing agents.[6][12][13] | Typically requires multi-step, de novo chemical synthesis.[9] |

| Potential Drawbacks | Can exhibit a slight shift in chromatographic retention time ("isotopic effect").[5] Risk of back-exchange with protons if placed on unstable positions.[6][9] | Minimal to no isotopic effect on chromatography.[5] Labels are chemically stable and not prone to exchange.[5][9] |

The primary advantage of deuterium is economic; it is generally easier and cheaper to synthesize deuterated standards.[10] However, this choice necessitates careful molecular design. The deuterium atoms must be placed on non-exchangeable positions, such as aromatic or aliphatic carbons, and not on heteroatoms like oxygen (in hydroxyls) or nitrogen (in amines), where they can readily exchange with protons from the solvent.[6][7][8] For ractopamine ketone, this means labeling the phenyl rings or the butyl chain, avoiding the hydroxyl and amine groups.

Logical Workflow: Selecting and Validating a Deuterium-Labeled Internal Standard

The following diagram illustrates the critical decision-making and validation process for employing a deuterium-labeled internal standard.

Caption: Workflow for the development and validation of a deuterium-labeled internal standard.

Section 3: Application in Quantitative LC-MS/MS Analysis

The primary application of deuterium-labeled ractopamine ketone is as an internal standard for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, making it the gold standard for residue analysis.[14][15]

Experimental Protocol: Quantification of Ractopamine in Bovine Liver

This protocol provides a validated methodology for the determination of ractopamine residues in a challenging tissue matrix.

1. Reagents and Materials:

-

Ractopamine standard (native)

-

Deuterium-labeled Ractopamine Ketone (e.g., Ractopamine-d6) as internal standard (IS)[14]

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system with electrospray ionization (ESI) source

2. Sample Preparation & Extraction:

-

Weigh 2.0 g (± 0.1 g) of homogenized bovine liver into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add 100 µL of the Ractopamine-d6 internal standard working solution (e.g., 50 ng/mL) to every sample, calibrator, and quality control (QC) sample. This step is critical and should be done first to ensure the IS tracks the analyte through all subsequent steps.[7]

-

Add 10 mL of 0.1% formic acid in acetonitrile.

-

Homogenize for 1 minute at high speed.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Decant the supernatant into a clean tube.

3. Solid Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from step 2.6 onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

-

Elute the analyte and internal standard with 5 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

-

LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

5. MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ractopamine (Quantifier) | 302.2 | 164.1 | 20 |

| Ractopamine (Qualifier) | 302.2 | 107.1 | 35 |

| Ractopamine-d6 (IS) | 308.2 | 170.1 | 20 |

6. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio (Ractopamine Area / Ractopamine-d6 Area) against the concentration of the calibrators.

-

The concentration of ractopamine in the unknown samples is then calculated from this curve. The use of the IS corrects for any loss during sample prep and any ion suppression in the MS source, providing an accurate result.[4]

Section 4: Role in Understanding Metabolic Fate

While radioactive isotopes like ¹⁴C are often used to trace the complete metabolic fate of a drug, stable isotopes like deuterium play a crucial role in quantitative aspects of metabolism and pharmacokinetics (PK).[16][17]

Ractopamine is rapidly absorbed and extensively metabolized, primarily through conjugation with glucuronic acid and sulfate.[16][18] This means that in biological samples, the parent drug exists alongside its metabolites.

Metabolic Pathway of Ractopamine

The diagram below outlines the primary metabolic transformations of ractopamine in vivo.

Caption: Simplified metabolic pathway of ractopamine via Phase II conjugation.

To accurately determine the pharmacokinetics of the parent drug, it is essential to distinguish and quantify it separately from its metabolites. A deuterium-labeled ractopamine internal standard allows for the precise quantification of the unchanged parent drug in plasma or tissue over time. By analyzing samples with and without enzymatic hydrolysis (using β-glucuronidase/sulfatase), researchers can quantify both the free parent drug and the total amount (free + conjugated), providing a complete picture of its metabolic profile and excretion kinetics.[16][19] This accurate quantification is fundamental to understanding a compound's bioavailability, half-life, and potential for residue accumulation.[16][20]

Section 5: Conclusion and Future Perspectives

Deuterium labeling of ractopamine ketone is a cornerstone of modern analytical chemistry, providing the necessary tool for achieving the highest levels of accuracy and precision in regulatory monitoring and pharmacokinetic research. Its cost-effectiveness ensures wide accessibility, while careful synthetic design mitigates its potential drawbacks.[10] As analytical instrumentation becomes more sensitive, the demand for high-purity, strategically labeled internal standards will only increase. The principles and protocols outlined in this guide serve as a self-validating framework, empowering researchers to generate reliable, high-quality data in the complex field of trace-level analysis.

References

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

O'Halloran, S. E., et al. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

-

INCHEM. (2004). Ractopamine (addendum) (JECFA 53, 2004). [Link]

-

Health Canada. (n.d.). Human Safety Assessment of Ractopamine Conducted by Health Canada. [Link]

-

C&EN. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Liu, H., et al. (2014). Pharmacokinetics of ractopamine and its organ distribution in rats. PubMed. [Link]

-

The-e, P., et al. (2013). Determination of ractopamine and salbutamol in pig hair by liquid chromatography tandem mass spectrometry. PMC - NIH. [Link]

-

FAO. (n.d.). Ractopamine Hydrochloride. [Link]

-

FSNS. (n.d.). Ractopamine Analysis by LC-MS/MS. [Link]

-

Li, J., et al. (2014). Simultaneous Determination of Ractopamine, Chloramphenicol, and Zeranols in Animal-Originated Foods by LC-MS/MS Analysis with Immunoaffinity Clean-up Column. ResearchGate. [Link]

-

Rahman, M. H., et al. (2022). Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts. Archīum Ateneo. [Link]

-

Capps, J. C., et al. (1971). Distribution of isotopic label after the oral administration of free and bound 14C-labelled glucosamine in rats. PMC - NIH. [Link]

-

Urban, M., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC - NIH. [Link]

-

FSNS. (n.d.). RACTOPAMINE BY LC-MS/MS. [Link]

-

Chem-Station. (2015, December 8). Deuterium Labeling Reaction. [Link]

Sources

- 1. archium.ateneo.edu [archium.ateneo.edu]

- 2. fsns.com [fsns.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. youtube.com [youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Determination of ractopamine and salbutamol in pig hair by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ractopamine (addendum) (JECFA 53, 2004) [inchem.org]

- 17. Distribution of isotopic label after the oral administration of free and bound 14C-labelled glucosamine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of ractopamine and its organ distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ractopamine Metabolism and the Quintessential Role of Isotopically Labeled Standards in Bioanalysis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ractopamine, a β-adrenergic agonist used as a feed additive to promote leanness in livestock, undergoes extensive metabolic transformation in vivo.[1] The accurate quantification of its residues in edible tissues is a cornerstone of food safety and regulatory compliance, mandating highly sensitive and specific analytical methodologies. This guide provides a comprehensive overview of the metabolic fate of Ractopamine, focusing on its primary conjugation pathways. It further details the gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its detection. Critically, we explore the indispensable role of stable isotope-labeled internal standards, such as deuterated analogues, in achieving analytical accuracy. While the compound "Ractopamine-d6 Ketone Hydrochloride" is a valuable analytical tool, this paper clarifies its function as a synthetic internal standard for a related impurity rather than a direct metabolite, grounding the discussion in the established metabolic pathways of the parent drug.

Ractopamine: Chemical Identity and Pharmacological Profile

Ractopamine Hydrochloride is a phenethanolamine salt that exists as a racemic mixture of four stereoisomers (RR, RS, SR, SS) due to two chiral centers.[2] It is administered to livestock, including swine and cattle, to improve feed efficiency and increase lean muscle mass.[1][2] Its pharmacological action is mediated through the stimulation of β1 and β2 adrenergic receptors, which initiates a cascade of events leading to increased protein synthesis and a repartitioning effect, favoring muscle over fat deposition.[1][3]

| Property | Description | Source |

| IUPAC Name | 4-(1-Hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenol | [1] |

| Chemical Formula | C₁₈H₂₃NO₃ | [1] |

| Form | Administered as Ractopamine Hydrochloride | [4] |

| Mechanism | β₁ and β₂ Adrenoreceptor Agonist | [1][3] |

| Commercial Use | Feed additive for swine (Paylean), cattle (Optaflexx), and turkeys (Topmax) | [1] |

The Metabolic Journey of Ractopamine: A Story of Conjugation

Contrary to metabolic pathways involving extensive oxidation, Ractopamine, like other hydroxylated β-agonists, is primarily metabolized through Phase II conjugation reactions.[2] This is a critical distinction, as it dictates the nature of the residues found in tissues and the analytical strategies required for their detection. The primary metabolic transformations are glucuronidation and, to a lesser extent, sulfation.

-

Glucuronidation: This is the predominant metabolic route. The hydroxyl groups on Ractopamine's two aromatic rings are targets for conjugation with glucuronic acid.[3][4] This process, occurring mainly in the liver, increases the water solubility of the compound, facilitating its excretion.[3] Studies have identified several chromatographically distinct monoglucuronide metabolites (designated A, B, and C) and even a diglucuronide metabolite (D) in various animal species.[4]

-

Sulfation: Conjugation with a sulfate group is another observed Phase II pathway, though it is generally less prevalent than glucuronidation.[1]

-

Stereospecificity: The metabolism of Ractopamine can be stereospecific. For instance, glucuronidation at the phenol group attached to the β-carbon has been shown to occur only for the RR and RS stereoisomers.[2]

The key takeaway for the analyst is that the vast majority of Ractopamine-related residues in tissues are not the parent drug but these conjugated forms. Less than 5% of the total excreted dose is typically unchanged parent Ractopamine.[1]

Caption: Primary metabolic pathways of Ractopamine in livestock.

The Analytical Imperative: LC-MS/MS and the Role of Internal Standards

The need to detect trace levels of Ractopamine and its metabolites in complex biological matrices like liver, kidney, and muscle tissue necessitates a highly sensitive and specific analytical technique.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose.

Why Internal Standards are Non-Negotiable

The journey from tissue sample to final concentration value is fraught with potential for variability. Analyte can be lost during extraction, and the ionization process in the mass spectrometer can be suppressed or enhanced by co-extracted matrix components.[7] An internal standard (IS) is a compound added to the sample at a known concentration at the very beginning of the workflow. It experiences the same physical losses and matrix effects as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, ensuring an accurate and reproducible result.

The Superiority of Stable Isotope-Labeled Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself—in this case, a deuterated form of Ractopamine.

-

Chemical and Physical Identity: A SIL-IS is chemically identical to the analyte. It has the same extraction efficiency and chromatographic retention time, and it experiences virtually identical ionization suppression or enhancement.[8]

-

Mass Distinction: Because deuterium is heavier than hydrogen, the SIL-IS is easily distinguished from the native analyte by the mass spectrometer.

This near-perfect emulation of the analyte's behavior makes SIL standards, often with isotopic enrichment levels of ≥98%, the superior choice for regulatory and bioanalytical testing, as strongly recommended by agencies like the European Medicines Agency (EMA).[7][8][9]

Clarifying the Role of Ractopamine-d6 Ketone Hydrochloride

While the primary metabolites of Ractopamine are conjugates, other related compounds, such as impurities from the synthesis process, are also relevant for monitoring. One of the common synthetic routes to Ractopamine involves the reductive amination of raspberry ketone.[10][11] This makes Ractopamine Ketone a potential process-related impurity.

Ractopamine-d6 Ketone Hydrochloride is the stable isotope-labeled analogue of this specific impurity.[12] Its purpose is not to track Ractopamine metabolism, but to serve as a high-fidelity internal standard for the quantification of the Ractopamine Ketone impurity itself, should regulatory requirements demand it. Using a deuterated standard is crucial for accurately quantifying any trace impurities.[13]

A Self-Validating Protocol for Total Ractopamine Quantification in Swine Liver

This protocol is designed to measure total Ractopamine, meaning the conjugated metabolites are hydrolyzed back to the parent drug before analysis. The use of a deuterated internal standard is integral to the method's validity.

Causality Behind Experimental Choices

-

Enzymatic Hydrolysis: Since most Ractopamine is conjugated, β-glucuronidase/sulfatase is used to cleave these conjugates, liberating the parent Ractopamine for a total residue measurement.[5] This step is crucial for regulatory compliance, which often sets limits for the sum of residues.

-

Solid-Phase Extraction (SPE): Liver is a complex matrix. A multi-step SPE cleanup is employed to remove fats, proteins, and other interferences that would otherwise suppress the analyte signal in the mass spectrometer.[6][14]

-

LC-MS/MS: This technique provides two levels of specificity: chromatographic separation (LC) and mass-based identification/quantification (MS/MS), ensuring unambiguous detection at parts-per-billion (ppb) levels.

Step-by-Step Methodology

-

Sample Homogenization:

-

Thaw a 10 g sample of swine liver and homogenize it until a uniform paste is achieved.

-

-

Internal Standard Spiking & Extraction:

-

Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Crucial Step: Spike the sample with 100 µL of a 100 ng/mL solution of Ractopamine-d6 (or another appropriate deuterated standard) in methanol. This ensures the IS is present throughout the entire process.

-

Add 10 mL of methanol. Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4,000 x g for 10 minutes. Decant the supernatant into a clean tube.

-

-

Enzymatic Hydrolysis:

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 5 mL of 0.2 M acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate in a shaking water bath at 37°C overnight (approx. 16 hours).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange) sequentially with 5 mL methanol, 5 mL deionized water, and 5 mL acetate buffer.

-

Load the entire hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 5 mL deionized water, followed by 5 mL of 50% methanol in water.

-

Elute the analyte and internal standard with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Final Preparation & Analysis:

-

Evaporate the eluate to dryness under nitrogen at 50°C.

-

Reconstitute in 1.0 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Inject into the LC-MS/MS system.

-

Caption: Workflow for total Ractopamine analysis in tissue.

Conclusion

A thorough understanding of Ractopamine's metabolic profile is fundamental to developing robust and reliable analytical methods for residue monitoring. The science is clear: Ractopamine is metabolized predominantly via Phase II conjugation to form glucuronides and sulfates. Accurate quantification of these residues relies on the gold-standard LC-MS/MS technique, a method whose integrity is critically dependent on the use of stable isotope-labeled internal standards. Compounds like Ractopamine-d6 Hydrochloride and Ractopamine-d6 Ketone Hydrochloride are not metabolites but are essential, high-purity synthetic tools that enable chemists to correct for analytical variability and deliver data of the highest trustworthiness and scientific validity.

References

-

FAO. (n.d.). Ractopamine Hydrochloride. FAO FNP 41/16. Retrieved from [Link]

-

INCHEM. (2004). Ractopamine (addendum). JECFA 53. Retrieved from [Link]

-

Food Safety and Inspection Service. (n.d.). Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. CLG-RAC1.02. Retrieved from [Link]

-

Wikipedia. (n.d.). Ractopamine. Retrieved from [Link]

-

Qiang, Z., et al. (2007). Residue depletion of ractopamine and its metabolites in swine tissues, urine, and serum. Journal of Agricultural and Food Chemistry, 55(11), 4319-4326. Retrieved from [Link]

-

FSNS. (n.d.). Ractopamine by LC-MS/MS. Retrieved from [Link]

-

Tobin, T., et al. (n.d.). Metabolism of the beta-agonist ractopamine in the horse. Retrieved from [Link]

-

Qiang, Z., et al. (2007). Residue Depletion of Ractopamine and Its Metabolites in Swine Tissues, Urine, and Serum. Journal of Agricultural and Food Chemistry, 55(11), 4319-4326. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of ractopamine. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection and Confirmation of Ractopamine and Its Metabolites in Horse Urine After Paylean(R) Administration. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Lehner, A. F., et al. (2004). Detection and confirmation of ractopamine and its metabolites in horse urine after Paylean administration. Journal of Analytical Toxicology, 28(4), 226-236. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Determination of Ractopamine Residues in Pigs by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

Harbeson, S. L., & Thomson, A. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Jetir.org. (n.d.). Novel Synthesis, Identification and Characterization of Process Related Impurities of Ractopamine Hydrochloride. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

- Google Patents. (n.d.). CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone.

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. Ractopamine - Wikipedia [en.wikipedia.org]

- 2. Ractopamine (addendum) (JECFA 53, 2004) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. Residue depletion of ractopamine and its metabolites in swine tissues, urine, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. jetir.org [jetir.org]

- 11. CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. fsis.usda.gov [fsis.usda.gov]

An In-Depth Technical Guide to Ractopamine-d6 Ketone Hydrochloride: Properties, Analysis, and Application

Introduction: The Role of an Isotopic Variant in High-Fidelity Bioanalysis

Ractopamine-d6 Ketone Hydrochloride is a deuterated, stable isotope-labeled analog of a ractopamine metabolite. Its primary and critical application in the scientific community is as an internal standard for the quantitative analysis of ractopamine and its metabolites in complex biological matrices.[1] Ractopamine itself is a beta-adrenergic agonist used as a feed additive to promote leanness in livestock.[2] Consequently, regulatory bodies and research institutions worldwide require highly accurate and precise methods to monitor its residues in animal tissues.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[3] These standards are chemically identical to the analyte of interest, but their increased mass due to the deuterium atoms allows them to be distinguished by a mass spectrometer.[4] Because it shares the same physicochemical properties as the native analyte, Ractopamine-d6 Ketone Hydrochloride co-elutes chromatographically and experiences similar extraction recovery and matrix effects (such as ion suppression or enhancement).[5] Adding a known quantity of this standard to a sample at the beginning of the workflow allows for the correction of analytical variability, leading to highly reliable and reproducible quantification.[5][6] This guide provides a comprehensive overview of its characteristics and a validated protocol for its application.

Physicochemical Characteristics

The fundamental properties of Ractopamine-d6 Ketone Hydrochloride are summarized below. This data is essential for accurate preparation of standards, understanding its behavior in analytical systems, and ensuring proper storage.

| Property | Value | Source |

| Chemical Name | 1-(4-Hydroxyphenyl)-2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethanone-d6 hydrochloride | MedChemExpress[1] |

| Molecular Formula | C₁₈H₁₆D₆ClNO₃ | MedChemExpress[1] |

| Molecular Weight | 341.86 g/mol | MedChemExpress[1] |

| CAS Number | 1185012-24-1 | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Purity | Typically >95% (lot-specific) | MedChemExpress[1] |

| Storage | Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | MedChemExpress[1] |

| Solubility | Soluble in polar organic solvents like Methanol, Ethanol, DMSO, and DMF.[7][8] | FAO[7], Cayman Chemical[8] |

Metabolic Context and Mechanism of Action

Ractopamine is metabolized in livestock primarily through glucuronide conjugation in the liver.[9] While the parent compound and its glucuronide conjugates are the main residues, oxidative metabolites can also be formed. The "ketone" structure of this molecule indicates it is a product of oxidation of the secondary alcohol in the ractopamine structure.

The parent compound, ractopamine, functions by binding to and activating β1 and β2 adrenergic receptors.[9] This initiates a signaling cascade involving G-proteins and adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[2] The subsequent activation of protein kinase A (PKA) results in physiological responses that redirect nutrients from fat deposition to muscle protein synthesis, thereby increasing carcass leanness.[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. fao.org [fao.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

The Analytical Distinction: A Technical Guide to Ractopamine and Its Deuterated Ketone Analog for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fundamental differences between Ractopamine and its deuterated synthetic analog, Ractopamine-d6 Ketone Hydrochloride. While both molecules are central to the detection and quantification of Ractopamine residues in biological matrices, their distinct chemical structures and roles in analytical methodologies are critical for researchers to comprehend. This document will elucidate the chemical properties, synthesis rationale, and the practical application of these compounds, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue analysis. Detailed experimental protocols, data interpretation, and the principles of isotopic dilution are presented to ensure scientific integrity and reproducibility.

Introduction to Ractopamine

Ractopamine is a beta-adrenergic agonist used as a feed additive in livestock production to promote leanness and increase feed efficiency.[1] Its use is regulated, with varying maximum residue limits (MRLs) in different countries, while some nations have banned its use in food-producing animals altogether. This regulatory landscape necessitates sensitive and accurate analytical methods for the detection and quantification of Ractopamine residues in edible tissues to ensure food safety and compliance with international trade standards.[2]

1.1. Chemical Profile and Mechanism of Action

-

Chemical Name: 4-hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol

-

Molecular Formula: C₁₈H₂₃NO₃[1]

-

Mechanism of Action: Ractopamine functions by binding to β-adrenergic receptors on cell membranes, primarily in muscle and fat tissues. This interaction initiates a signaling cascade that leads to increased protein synthesis and reduced fat deposition.[3]

1.2. Metabolism

In vivo, Ractopamine is metabolized, primarily through glucuronidation and sulfation, into various metabolites.[4] Understanding these metabolic pathways is crucial for developing analytical methods that can accurately measure total Ractopamine-related residues.

Ractopamine-d6 Ketone Hydrochloride: The Internal Standard

For precise quantification in analytical chemistry, particularly in mass spectrometry, an internal standard is indispensable. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[5][6] Ractopamine-d6 Ketone Hydrochloride is a synthetic molecule designed specifically for this purpose in Ractopamine analysis.

2.1. Unveiling the Structure: Key Differences

The distinction between Ractopamine and its deuterated ketone analog lies in two critical modifications:

-

Ketone Functional Group: The secondary alcohol group (-CHOH) on the ethylamine side chain of Ractopamine is oxidized to a ketone group (C=O) in Ractopamine-d6 Ketone Hydrochloride. This structural alteration, while minor, ensures that the internal standard has a different mass-to-charge ratio (m/z) from the native analyte, a fundamental requirement for mass spectrometric differentiation.

-

Deuterium Labeling (d6): Six hydrogen atoms in the Ractopamine molecule are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen with an extra neutron, making it heavier. This isotopic labeling further increases the mass of the internal standard without significantly altering its chemical properties and chromatographic behavior.[7]

| Feature | Ractopamine | Ractopamine-d6 Ketone Hydrochloride |

| Functional Group | Secondary Alcohol (-CHOH) | Ketone (C=O) |

| Isotopic Labeling | None | Six Deuterium atoms (d6) |

| Primary Use | Analyte of interest | Internal standard for quantification |

The Synergy in Analysis: Why a Deuterated Ketone?

The choice of a deuterated ketone analog as an internal standard is a deliberate and strategic one, designed to ensure the robustness and accuracy of the analytical method.

3.1. The Principle of Isotopic Dilution

The use of a stable isotope-labeled internal standard is the cornerstone of the isotopic dilution mass spectrometry (IDMS) method. This technique is considered a primary ratio method and offers the highest metrological quality for quantification. The underlying principle is that the isotopically labeled standard behaves nearly identically to the native analyte during sample preparation, extraction, and chromatographic separation.[8] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in recovery and matrix effects.[7]

3.2. Advantages of the Ketone Modification

While a deuterated version of Ractopamine itself could serve as an internal standard, the ketone modification offers an additional layer of analytical security. The distinct chemical structure of the ketone analog ensures that there is no possibility of isotopic exchange or interference from any potential in-source fragmentation of a deuterated Ractopamine standard that might lead to the loss of deuterium and be mistakenly identified as the native analyte.

Experimental Protocol: Quantification of Ractopamine in Tissue Samples by LC-MS/MS

This section outlines a comprehensive, step-by-step methodology for the determination of Ractopamine residues in animal tissues, referencing the principles of the USDA FSIS Chemistry Laboratory Guidebook (CLG-AGON1.10).[2][9]

4.1. Reagents and Materials

-

Ractopamine Hydrochloride (Certified Reference Material)

-

Ractopamine-d6 Ketone Hydrochloride (Internal Standard)

-

Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)

-

Formic Acid

-

Deionized Water

-

Solid Phase Extraction (SPE) Cartridges

-

Centrifuge tubes, vials, and other standard laboratory glassware

4.2. Sample Preparation and Extraction

-

Homogenization: Weigh 5 grams of the tissue sample (e.g., muscle, liver) and homogenize to a uniform consistency.

-

Spiking with Internal Standard: Add a known concentration of Ractopamine-d6 Ketone Hydrochloride solution to the homogenized sample. This step is critical and should be done at the very beginning of the sample preparation process to account for any subsequent losses.

-

Extraction: Add 15 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

-

Liquid-Liquid Partitioning: Transfer the supernatant to a clean tube. Repeat the extraction step with another 15 mL of ethyl acetate. Combine the supernatants.

-

Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution and Clean-up: Reconstitute the residue in a suitable solvent mixture and perform a solid-phase extraction (SPE) clean-up to remove interfering matrix components.

-